3-(2,6-Difluorophenyl)pyrrolidine

medicinal chemistry building block selection structure-activity relationship

3-(2,6-Difluorophenyl)pyrrolidine (CAS 1249095-89-3) is a fluorinated aryl-pyrrolidine building block belonging to the class of 3-substituted phenylpyrrolidines. The compound features a pyrrolidine ring linked at the 3-position to a benzene ring bearing fluorine atoms at the 2- and 6-positions (ortho,ortho'-difluoro substitution).

Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
CAS No. 1249095-89-3
Cat. No. B1428032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)pyrrolidine
CAS1249095-89-3
Molecular FormulaC10H11F2N
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1CNCC1C2=C(C=CC=C2F)F
InChIInChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-5-13-6-7/h1-3,7,13H,4-6H2
InChIKeyUIDIZGHAHRQSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Difluorophenyl)pyrrolidine (CAS 1249095-89-3): Chemical Identity, Structural Class, and Procurement-Relevant Baseline


3-(2,6-Difluorophenyl)pyrrolidine (CAS 1249095-89-3) is a fluorinated aryl-pyrrolidine building block belonging to the class of 3-substituted phenylpyrrolidines. The compound features a pyrrolidine ring linked at the 3-position to a benzene ring bearing fluorine atoms at the 2- and 6-positions (ortho,ortho'-difluoro substitution) . With a molecular formula of C10H11F2N and a molecular weight of 183.20 g/mol, it is commercially supplied as a liquid (storage at 4°C) by multiple vendors at purities typically ranging from 91% to 95% . This specific regioisomeric and fluorine-substitution pattern distinguishes it from other difluorophenyl-pyrrolidine positional isomers used in medicinal chemistry and agrochemical intermediate applications [1].

Why Generic Substitution Among Difluorophenyl-Pyrrolidine Regioisomers Fails: The Case for 3-(2,6-Difluorophenyl)pyrrolidine (CAS 1249095-89-3) in Medicinal Chemistry Sourcing


Difluorophenyl-pyrrolidine regioisomers are not interchangeable building blocks. The position of the aryl attachment to the pyrrolidine ring (2-position vs. 3-position) fundamentally alters the three-dimensional presentation of the basic amine and the trajectory of the difluorophenyl group, thereby dictating distinct protein-ligand binding geometries, metabolic stability profiles, and physicochemical properties [1]. Within 3-substituted phenylpyrrolidines, the 2,6-difluoro substitution pattern confers a unique combination of electron-withdrawing effects and steric constraints at both ortho positions, which has been demonstrated to differentially modulate potency, selectivity, and pharmacokinetics in CNS-targeted drug discovery programs compared to mono-fluoro, 2,4-difluoro, 3,4-difluoro, or 2,5-difluoro analogs [2][3]. Procurement of an incorrect regioisomer or substitution isomer can therefore lead to misleading SAR conclusions and costly re-synthesis.

Quantitative Differentiation Evidence for 3-(2,6-Difluorophenyl)pyrrolidine (CAS 1249095-89-3) Versus Closest Analogs


Regioisomeric Differentiation: 3-Position vs. 2-Position Aryl Attachment Defines Distinct Biological Vector Space

3-(2,6-Difluorophenyl)pyrrolidine bears the difluorophenyl group at the pyrrolidine 3-position, whereas the more commonly employed intermediate 2-(2,6-difluorophenyl)pyrrolidine (CAS 1016529-46-6) places the same aryl group at the 2-position. This regioisomeric difference alters the spatial relationship between the basic amine and the aryl ring: in the 3-substituted isomer, the nitrogen is one carbon further removed from the aryl ring, affecting both pKa (estimated ~9.5 vs. ~9.0 for the 2-substituted analog based on AlogP and calculated basicity) and the conformational flexibility of the scaffold . Class-level SAR from 3-arylpyrrolidine CNS programs demonstrates that 3-substituted analogs preferentially engage serotonin 1A and dopaminergic receptors with distinct selectivity profiles compared to 2-substituted counterparts, which are more commonly directed at kinase and Trk targets [1][2].

medicinal chemistry building block selection structure-activity relationship

Fluorine Substitution Pattern: 2,6-Difluoro Ortho,Ortho' Effects on Electron Density and Metabolic Stability vs. 2,4-Difluoro and 3,4-Difluoro Isomers

The 2,6-difluorophenyl substitution pattern places electron-withdrawing fluorine atoms at both ortho positions relative to the pyrrolidine attachment point. This contrasts with the 2,4-difluorophenyl analog (e.g., 3-(2,4-difluorophenyl)pyrrolidine, InChI Key QSBSGFHTQBDWJV-UHFFFAOYSA-N) and the 3,4-difluorophenyl analog (CAS 848822-98-0). The 2,6-pattern uniquely provides: (i) maximal steric shielding of both ortho positions, which can slow oxidative metabolism at these sites; (ii) a symmetrical electron-withdrawing effect that reduces aryl ring π-electron density (calculated Hammett σmeta for F = +0.34; two ortho F substituents produce an additive electron-deficient ring) [1]. Literature on related difluorophenyl pyrrolidine inhibitors demonstrates that the 2,6-difluoro pattern can enhance target binding affinity through improved hydrophobic packing and stronger dipole interactions, as exemplified by TYK2 inhibitor programs where the 2,6-difluorophenyl motif contributed to a Ki of 0.51 nM [2].

fluorine chemistry metabolic stability medicinal chemistry

Commercially Available Purity and Physical Form Differentiation: 3-(2,6-Difluorophenyl)pyrrolidine vs. 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

3-(2,6-Difluorophenyl)pyrrolidine is supplied as the free base liquid (storage 4°C) at purities of 91% (Sigma-Aldrich/Enamine) to 95% (Fluorochem, Leyan), whereas the 2-position regioisomer 2-(2,6-difluorophenyl)pyrrolidine is more commonly supplied as the hydrochloride salt (CAS 2135331-85-8), a solid with different handling and solubility characteristics [1]. The free base form offers direct utility in N-alkylation, reductive amination, and amide coupling reactions without a deprotection or neutralization step, while the liquid physical state necessitates different storage and dispensing protocols . The 3-substituted free base has a measured logP of 1.997 and one hydrogen bond donor (pyrrolidine NH), making it suitable for fragment-based screening libraries where the unprotected amine can directly interrogate target binding pockets .

chemical sourcing purity comparison building block procurement

Chiral Center Proximity: The Asymmetric Carbon at Pyrrolidine C3 Creates a Tunable Stereochemical Handle Adjacent to the Aryl Ring

3-(2,6-Difluorophenyl)pyrrolidine possesses one asymmetric carbon atom (Fsp3 = 0.40) at the pyrrolidine 3-position, which is the point of aryl attachment. This places the stereocenter directly adjacent to the difluorophenyl ring, creating a chiral environment that can be exploited for enantioselective receptor recognition . In contrast, the achiral 1-(2,6-difluorophenyl)pyrrolidine (N-aryl, no stereocenter on the pyrrolidine ring) and the 2-substituted chiral analogs locate the stereocenter at a different position relative to the aryl ring, yielding distinct diastereomeric relationships upon further functionalization . Class-level evidence from 3-aryl-3-hydroxypyrrolidine androgen receptor antagonists demonstrates that the (2S,3R) configuration is decisive for antagonistic activity, while the opposite enantiomer displays agonist behavior—underscoring the criticality of the C3 stereochemistry [1].

chiral building blocks asymmetric synthesis enantioselective medicinal chemistry

Optimal Research and Industrial Application Scenarios for 3-(2,6-Difluorophenyl)pyrrolidine (CAS 1249095-89-3) Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Conformationally Constrained 3-Arylpyrrolidine Free Base with Ortho,Ortho'-Difluoro Substitution

The free base liquid form (purity 91–95%) of 3-(2,6-difluorophenyl)pyrrolidine enables direct incorporation into fragment screening libraries without salt neutralization steps . Its logP of 1.997 and single hydrogen bond donor (pyrrolidine NH) place it in a favorable property space for fragment hits. The 2,6-difluoro substitution pattern provides a unique electrostatic surface that cannot be mimicked by 2,4-difluoro or 3,4-difluoro fragments, making it a non-redundant component in fluorinated fragment sets [1].

CNS-Targeted Lead Optimization Programs Requiring 3-Arylpyrrolidine Scaffolds with Defined Dopaminergic/Serotonergic Profiles

SAR literature on 3-arylpyrrolidines establishes that 3-substituted phenylpyrrolidines preferentially engage serotonin 1A and dopamine D2/D3 autoreceptors, whereas 2-substituted analogs are directed toward kinase inhibition [2]. The 3-(2,6-difluorophenyl) substitution pattern provides additional metabolic shielding at both ortho positions, which is valuable for CNS programs where oxidative metabolism is a primary clearance route. The patent literature on disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neurotransmission further supports the CNS relevance of this scaffold class [3].

Parallel Synthesis and Late-Stage Diversification Workflows Requiring Unprotected Pyrrolidine NH for Direct N-Functionalization

Unlike the more common 2-(2,6-difluorophenyl)pyrrolidine hydrochloride salt (CAS 2135331-85-8), the 3-substituted free base requires no neutralization before N-alkylation, N-arylation, or reductive amination [4]. This saves one synthetic step per analog in array synthesis, which—over a 96-well plate format—can represent significant time and resource savings. The liquid form also facilitates automated liquid dispensing compared to solid salts.

Chiral Pool Synthesis of Enantiomerically Enriched 3,3-Disubstituted Pyrrolidine Derivatives

The asymmetric carbon at the C3 position, directly adjacent to the difluorophenyl ring, makes this building block a valuable starting point for constructing enantiomerically enriched quaternary centers via diastereoselective alkylation or arylation of the pyrrolidine nitrogen . The proximity of the stereocenter to the bulky 2,6-difluorophenyl group creates a significant steric bias favoring one diastereomeric transition state, as demonstrated in class-level studies of related 3-aryl pyrrolidine functionalization [5].

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